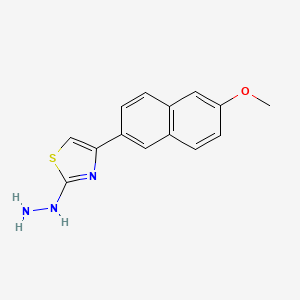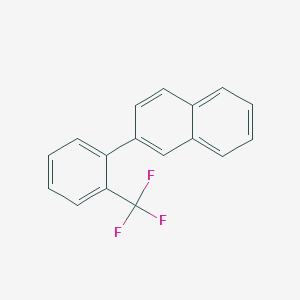
2-(2-(Trifluoromethyl)phenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H11F3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-(2-(Trifluoromethyl)phenyl)naphthalene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of the trifluoromethylphenyl group and a halogenated naphthalene compound. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction conditions usually involve heating the mixture in a solvent like toluene or ethanol under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced purification techniques such as chromatography ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can influence the reactivity of the phenyl ring towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced aromatic rings.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(2-(Trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)naphthalene depends on its application. In biological systems, the trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes or receptors. The naphthalene moiety can also participate in π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylamine
- 2-(Trifluoromethyl)phenylmethanol
Uniqueness
2-(2-(Trifluoromethyl)phenyl)naphthalene is unique due to the combination of the trifluoromethyl group and the naphthalene moiety. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the naphthalene structure provides rigidity and the potential for π-π interactions. This combination makes the compound particularly valuable in applications requiring both stability and specific molecular interactions.
特性
分子式 |
C17H11F3 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
2-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3/c18-17(19,20)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChIキー |
VSJZVMSGQRZZMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




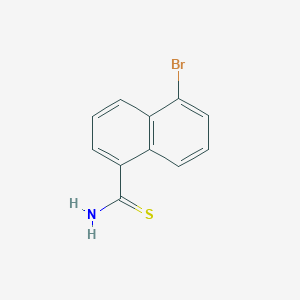
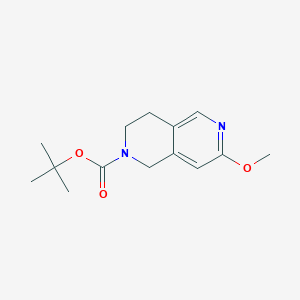
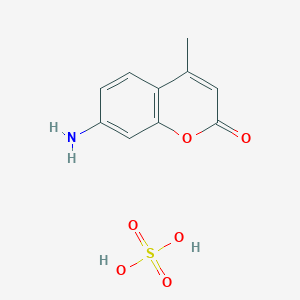
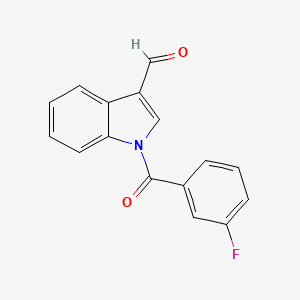

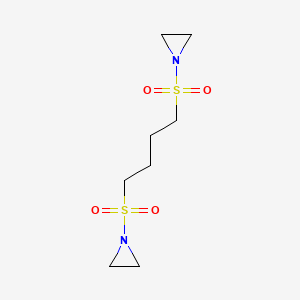
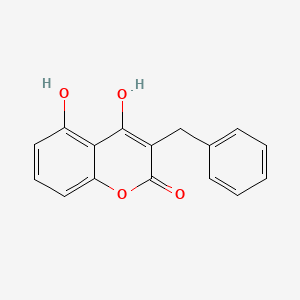

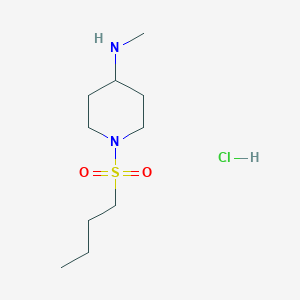

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)
